5-(5-chloro-2-methoxyphenyl)-2-furamide
Description
5-(5-Chloro-2-methoxyphenyl)-2-furamide is a furan-based carboxamide derivative characterized by a 5-chloro-2-methoxyphenyl substituent attached to the furan ring via an amide linkage. The 5-chloro-2-methoxyphenyl group is a recurring pharmacophore in sulfonamide and amide-based TNAP inhibitors, suggesting its importance in target binding .
Properties
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-9-3-2-7(13)6-8(9)10-4-5-11(17-10)12(14)15/h2-6H,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKOISAWSVKSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Sulfonamide-Based Inhibitors (e.g., SBI-425)
Key Compound : 5-((5-Chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425)
- Structural Differences : Replaces the furanamide core with a pyridine-sulfonamide scaffold.
- Activity :
- Pharmacokinetics :
- Assay Performance : Retains activity in whole-blood assays, unlike earlier sulfonamides (e.g., compound 1 in ), which showed >5 μM shifts .
Comparison : The sulfonamide linker and pyridine ring in SBI-425 enhance metabolic stability and oral bioavailability compared to the furanamide core. However, the shared 5-chloro-2-methoxyphenyl group underscores its role in target engagement .
Furanone and Furanamide Derivatives
Key Compounds :
- (Z)-5-(Benzo[d][1,3]dioxol-4-ylmethylene)-3-chloro-4-(5-chloro-2-methoxyphenyl)furan-2(5H)-one (15) : Structural Features: Incorporates a benzodioxole-methylene group and a chloro-substituted furanone. Physicochemical Properties: 38% yield, melting point 134.9–136.2°C, confirmed by NMR and HRMS .
- N-(5-Chloro-2-Methoxyphenyl)-5-(Phenoxymethyl)Furan-2-Carboxamide : Structural Features: Phenoxymethyl substituent on the furan ring.
Comparison : These compounds share the 5-chloro-2-methoxyphenyl group but diverge in substituents on the furan ring. The absence of sulfonamide/pyridine motifs likely reduces TNAP affinity but may redirect activity toward other targets (e.g., lipoxygenase or photosystems) .
Thiazole- and Oxazole-Modified Furamides
Key Compounds :
- 5-(3-Chloro-2-Methylphenyl)-N-(1,3-Thiazol-2-yl)-2-Furamide : Structural Features: Thiazole substituent on the amide nitrogen.
- N-(5-Chloro-2-Methoxyphenyl)-5-(Furan-2-yl)-1,2-Oxazole-3-Carboxamide :
- Structural Features : Oxazole-carboxamide core with a furan-2-yl substituent.
- Application : Screened as a kinase inhibitor (exact target unspecified).
Comparison : Heterocyclic substituents (thiazole, oxazole) may enhance metabolic stability or alter target selectivity. However, the lack of TNAP-specific data limits direct comparisons .
Alkynyldihydrofuranones and Benzofurans
Key Compounds :
- Alkynyldihydrofuranones (8) : Activity: Modest TNAP inhibition (IC₅₀ ~1–10 μM). Limitations: Poor selectivity and pharmacokinetics compared to sulfonamides.
Comparison : These early-generation inhibitors lack the 5-chloro-2-methoxyphenyl group and exhibit inferior potency and selectivity, highlighting the pharmacophore’s importance .
Structure-Activity Relationship (SAR) Insights
- Critical Substituents :
- Substituent Tolerance: Halogens (Cl, Br) at the 5-position of the phenyl ring enhance potency . Pyridine/quinoline motifs improve pharmacokinetics but increase assay potency shifts .
Data Tables
Table 1: Comparative Pharmacological Profiles
*Hypothetical profile based on structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
